
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperidyl, hydroxyphenyl, and malonate moieties, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate typically involves multi-step organic reactions. The process begins with the preparation of the piperidyl and hydroxyphenyl intermediates, followed by their coupling with the malonate ester. Key steps include:
Preparation of 2-(2,2,6,6-tetramethylpiperidyl)ethyl bromide: This intermediate is synthesized by reacting 2,2,6,6-tetramethylpiperidine with ethyl bromide under basic conditions.
Synthesis of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde: This compound is prepared through the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a strong base.
Coupling Reaction: The final step involves the reaction of the prepared intermediates with diethyl malonate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the malonate moiety can be reduced to alcohols.
Substitution: The piperidyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidyl derivatives.
科学的研究の応用
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the piperidyl groups may interact with biological receptors, modulating their activity. The malonate moiety can participate in metabolic pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
Uniqueness
Bis(2-(2,2,6,6-tetramethylpiperidyl)ethyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate is unique due to its combination of piperidyl, hydroxyphenyl, and malonate groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and multifunctionality distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
75568-92-2 |
|---|---|
分子式 |
C44H82N2O5 |
分子量 |
719.1 g/mol |
IUPAC名 |
bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] 2-[2-[(2,4-ditert-butyl-3-hydroxycyclohexyl)methyl]butyl]propanedioate |
InChI |
InChI=1S/C44H82N2O5/c1-16-31(29-32-19-20-34(39(2,3)4)36(47)35(32)40(5,6)7)30-33(37(48)50-27-25-45-41(8,9)21-17-22-42(45,10)11)38(49)51-28-26-46-43(12,13)23-18-24-44(46,14)15/h31-36,47H,16-30H2,1-15H3 |
InChIキー |
HPTXAXJTAVWUIC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCC(C(C1C(C)(C)C)O)C(C)(C)C)CC(C(=O)OCCN2C(CCCC2(C)C)(C)C)C(=O)OCCN3C(CCCC3(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



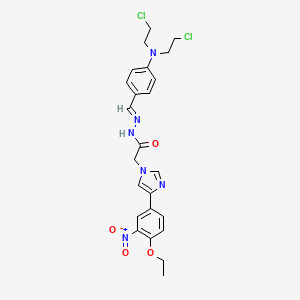
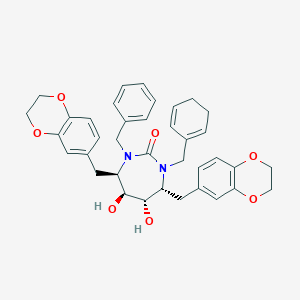

![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)


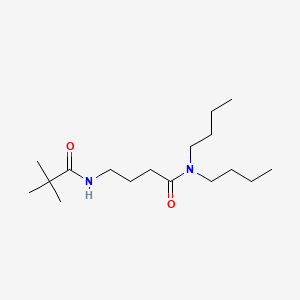
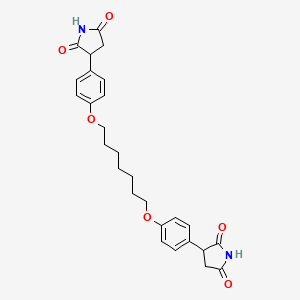
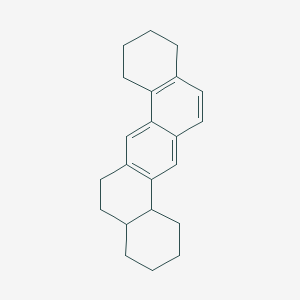
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)

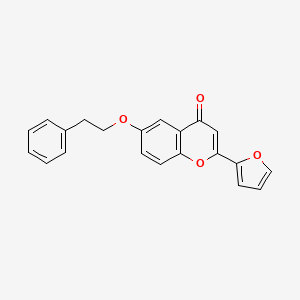
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
